molecular formula C21H22N4O5 B611680 VHL-IN-15 CAS No. 1360616-29-0

VHL-IN-15

Número de catálogo B611680
Número CAS: 1360616-29-0
Peso molecular: 410.43
Clave InChI: HFCLIEBJTGJKSV-AEFFLSMTSA-N
Atención: Solo para uso de investigación. No para uso humano o veterinario.
  • Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
  • Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción

VHL-IN-15 is a potent von Hippel-Lindau protein (VHL) ligand which disrupts the VHL/HIF-1α interaction.

Aplicaciones Científicas De Investigación

1. Gene Alterations and Clinical Parameters

The VHL gene, crucial in conventional (clear cell) renal cell carcinoma, has been extensively studied for genetic and epigenetic changes. Analyses involving mutation detection, loss of heterozygosity (LOH), and promoter methylation have highlighted its significance relative to clinicopathologic characteristics and patient outcomes. Research indicates strong correlations between VHL changes and clinical variables, suggesting that VHL defects are integral to conventional renal cell carcinomas. However, the clinical significance of specific VHL alterations needs further exploration at the protein level beyond genetic and epigenetic analysis (Young et al., 2009).

2. VHL Tumor Suppressor Gene in Renal Carcinoma

VHL mutations are a common occurrence in sporadic renal carcinomas. Analyzing localized and advanced tumors from patients, the studies have discovered a high frequency of VHL mutations and LOH in clear cell renal carcinomas. This underscores the VHL gene's critical role in kidney tumorigenesis and its potential as a therapeutic target (Gnarra et al., 1994).

3. VHL Disease Tumor Suppressor Gene: Germline Mutations and Phenotype Correlations

VHL disease is characterized by a range of tumors and cysts. Germline mutations in the VHL gene have been linked with this disease's phenotypic diversity. Notably, the types of mutations in the VHL gene distinguish between VHL types with or without pheochromocytoma. This genetic insight is pivotal for presymptomatic diagnosis and understanding the genetic mechanisms underlying VHL disease (Chen et al., 1995).

4. VHL Gene Inactivation in Disease Tumors

The VHL gene's somatic inactivation is a key aspect of VHL disease tumor development. Studies involving tumors from VHL disease patients reveal patterns of LOH at the VHL locus. Interestingly, in cases where it could be discerned, the wild-type allele, not the mutant, was lost. This finding sheds light on the mechanism of tumorigenesis in VHL disease and suggests a role for the VHL gene as a recessive tumor suppressor (Prowse et al., 1997).

5. VHL Gene Alterations in Clear Cell Renal Tumors

A comprehensive analysis of VHL gene alterations in clear cell renal cancer has been conducted to understand the prevalence and subtype associations with patient and tumor characteristics. Discovering a high prevalence of VHL mutations and promoter hypermethylation in these tumors underscores the VHL gene's pivotal role in clear cell renal cell carcinoma (ccRCC) pathogenesis. This research provides a foundation for using VHL molecular subtypes as markers for tumor heterogeneity and for future studies aimed at understanding ccRCC etiology and progression (Nickerson et al., 2008).

Propiedades

Número CAS

1360616-29-0

Nombre del producto

VHL-IN-15

Fórmula molecular

C21H22N4O5

Peso molecular

410.43

Nombre IUPAC

(2S,4R)-4-Hydroxy-1-(2-(3-methylisoxazol-5-yl)acetyl)-N-(4-(oxazol-5-yl)benzyl)pyrrolidine-2-carboxamide

InChI

InChI=1S/C21H22N4O5/c1-13-6-17(30-24-13)8-20(27)25-11-16(26)7-18(25)21(28)23-9-14-2-4-15(5-3-14)19-10-22-12-29-19/h2-6,10,12,16,18,26H,7-9,11H2,1H3,(H,23,28)/t16-,18+/m1/s1

Clave InChI

HFCLIEBJTGJKSV-AEFFLSMTSA-N

SMILES

O=C([C@H]1N(C(CC2=CC(C)=NO2)=O)C[C@H](O)C1)NCC3=CC=C(C4=CN=CO4)C=C3

Apariencia

Solid powder

Pureza

>98% (or refer to the Certificate of Analysis)

Vida útil

>3 years if stored properly

Solubilidad

Soluble in DMSO

Almacenamiento

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

Sinónimos

VHL-IN 15;  VHL IN-15;  VHL-IN-15

Origen del producto

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
VHL-IN-15
Reactant of Route 2
Reactant of Route 2
VHL-IN-15
Reactant of Route 3
VHL-IN-15
Reactant of Route 4
Reactant of Route 4
VHL-IN-15
Reactant of Route 5
Reactant of Route 5
VHL-IN-15
Reactant of Route 6
Reactant of Route 6
Reactant of Route 6
VHL-IN-15

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.